Cas no 2301821-16-7 (3-(2-Aminothiazol-5-yl)phenol)

3-(2-Aminothiazol-5-yl)phenol 化学的及び物理的性質
名前と識別子
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- 3-(2-Aminothiazol-5-yl)phenol
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- インチ: 1S/C9H8N2OS/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11)
- InChIKey: FVHDDHMMDGBAPR-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC(C2SC(N)=NC=2)=C1
3-(2-Aminothiazol-5-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB607468-1g |
3-(2-Aminothiazol-5-yl)phenol; . |
2301821-16-7 | 1g |
€582.90 | 2024-07-24 | ||
abcr | AB607468-5g |
3-(2-Aminothiazol-5-yl)phenol; . |
2301821-16-7 | 5g |
€1945.20 | 2024-07-24 | ||
Aaron | AR022KEN-100mg |
3-(2-Aminothiazol-5-yl)phenol |
2301821-16-7 | 95% | 100mg |
$1382.00 | 2025-02-13 | |
abcr | AB607468-250mg |
3-(2-Aminothiazol-5-yl)phenol; . |
2301821-16-7 | 250mg |
€318.20 | 2024-07-24 |
3-(2-Aminothiazol-5-yl)phenol 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
3-(2-Aminothiazol-5-yl)phenolに関する追加情報
Recent Advances in the Study of 3-(2-Aminothiazol-5-yl)phenol (CAS: 2301821-16-7) in Chemical Biology and Pharmaceutical Research
The compound 3-(2-Aminothiazol-5-yl)phenol (CAS: 2301821-16-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, featuring an aminothiazole moiety linked to a phenolic group, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities, particularly in the context of antimicrobial and anticancer research.
One of the most notable advancements in the study of 3-(2-Aminothiazol-5-yl)phenol is its application in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have synthesized derivatives of this compound and evaluated their inhibitory effects on specific kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. Preliminary results indicate that certain derivatives exhibit potent inhibitory activity with IC50 values in the nanomolar range, suggesting their potential as lead compounds for further optimization.
In addition to its role in kinase inhibition, 3-(2-Aminothiazol-5-yl)phenol has been investigated for its antimicrobial properties. A recent study demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with essential enzymatic processes. These findings highlight its potential as a scaffold for the development of new antibiotics, particularly in an era of increasing antibiotic resistance.
Another area of interest is the compound's potential application in neurodegenerative diseases. Researchers have explored its ability to modulate oxidative stress and inflammation, which are key factors in the progression of conditions such as Alzheimer's and Parkinson's diseases. In vitro and in vivo studies have shown that 3-(2-Aminothiazol-5-yl)phenol can reduce markers of oxidative damage and inhibit pro-inflammatory cytokines, suggesting a neuroprotective effect. These findings open new avenues for the development of therapeutic agents targeting neurodegenerative disorders.
The synthetic pathways for 3-(2-Aminothiazol-5-yl)phenol have also been optimized in recent studies, enabling more efficient and scalable production. Advances in catalytic methods and green chemistry approaches have reduced the reliance on hazardous reagents and improved yields. These developments are critical for facilitating further research and potential commercialization of derivatives based on this compound.
In conclusion, 3-(2-Aminothiazol-5-yl)phenol (CAS: 2301821-16-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and antimicrobial activity to neuroprotection, underscoring its broad therapeutic potential. Continued research into its derivatives and mechanisms of action will likely yield further insights and opportunities for drug development. The recent advancements in synthetic methodologies also enhance its feasibility as a scaffold for future medicinal chemistry efforts.
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